![molecular formula C8H9N5 B100958 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine CAS No. 16335-90-3](/img/structure/B100958.png)
2-Methylpyrido[3,4-b]pyrazine-5,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylpyrido[3,4-b]pyrazine-5,7-diamine, also known as MPPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MPPD is a heterocyclic compound that contains both nitrogen and carbon atoms in its structure.
Mécanisme D'action
The mechanism of action of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine involves the inhibition of DNA synthesis and cell division. 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine binds to the DNA molecule and prevents the replication of cancer cells. It also induces cell cycle arrest and apoptosis, leading to the death of cancer cells. Moreover, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has been found to inhibit the activity of certain enzymes that are essential for the growth and survival of cancer cells.
Effets Biochimiques Et Physiologiques
2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has been found to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. Moreover, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has been found to inhibit the activity of certain proteins that are involved in the regulation of cell growth and division. It also modulates the expression of certain genes that are involved in cancer progression.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Moreover, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has a high yield and purity, making it suitable for scientific research applications. However, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has some limitations as well. It is a highly toxic compound that requires special handling and disposal procedures. Moreover, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
The potential therapeutic applications of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine are still being explored. Further research is needed to determine the optimal dosage and administration route for 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine. Moreover, the safety and efficacy of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine need to be evaluated in clinical trials. Additionally, the mechanism of action of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine needs to be further elucidated to identify potential drug targets. Furthermore, the development of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine derivatives with improved pharmacological properties is also an area of future research.
Conclusion:
In conclusion, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine is a promising compound with potential therapeutic applications. Its synthesis method is well-established, and it has been extensively studied for its anticancer, antifungal, and antibacterial properties. 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has a unique mechanism of action that involves the inhibition of DNA synthesis and cell division. It has several biochemical and physiological effects that make it a suitable candidate for scientific research applications. However, its toxic nature and limited solubility in water are some of its limitations. Further research is needed to fully explore the potential of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine and its derivatives for therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine involves the reaction of 2-aminopyridine and 2,4-dichloro-5-nitropyrazine in the presence of a reducing agent. The product obtained is further purified using column chromatography. The yield of 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine obtained through this method is high, and the purity is also satisfactory for scientific research applications.
Applications De Recherche Scientifique
2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has been extensively studied for its potential therapeutic applications. It has been found to have anticancer, antifungal, and antibacterial properties. 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has also been shown to inhibit the growth of tumor cells in vitro and in vivo. Moreover, 2-Methylpyrido[3,4-b]pyrazine-5,7-diamine has been found to be effective against various types of cancer, including breast cancer, lung cancer, and prostate cancer.
Propriétés
Numéro CAS |
16335-90-3 |
|---|---|
Nom du produit |
2-Methylpyrido[3,4-b]pyrazine-5,7-diamine |
Formule moléculaire |
C8H9N5 |
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
2-methylpyrido[3,4-b]pyrazine-5,7-diamine |
InChI |
InChI=1S/C8H9N5/c1-4-3-11-7-5(12-4)2-6(9)13-8(7)10/h2-3H,1H3,(H4,9,10,13) |
Clé InChI |
ZEGYMZCOJYEEHH-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC(=NC(=C2N=C1)N)N |
SMILES canonique |
CC1=NC2=CC(=NC(=C2N=C1)N)N |
Autres numéros CAS |
16335-90-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



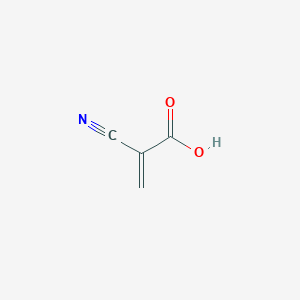
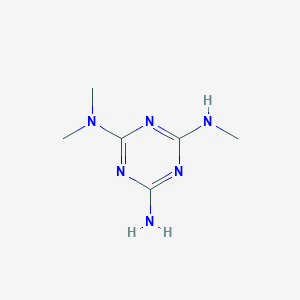

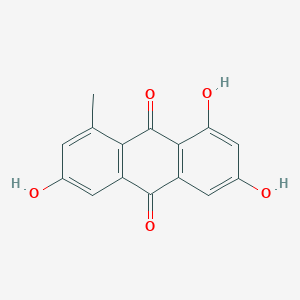
![1,3-Dimethylbenzo[a]pyrene](/img/structure/B100885.png)
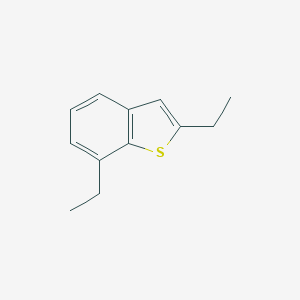



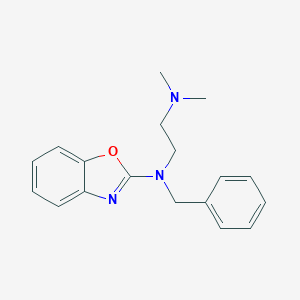
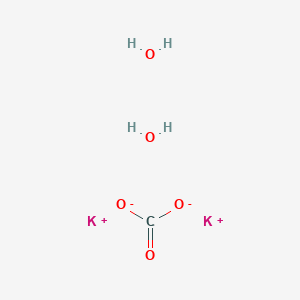
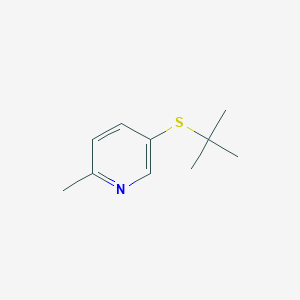
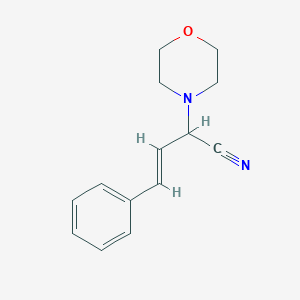
![Adouetine Z amidosulfonate [French]](/img/structure/B100901.png)